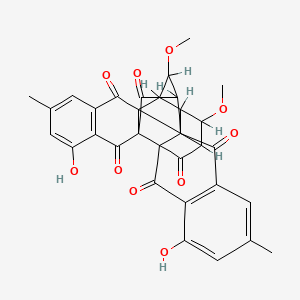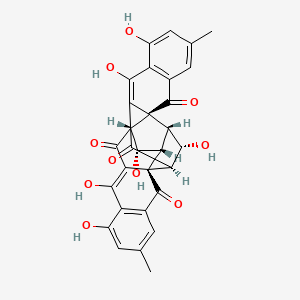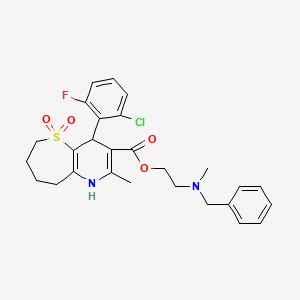
2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Übersicht
Beschreibung
RWJ-22108 is a novel calcium entry blocker with potential therapeutic use as an antiasthmatic agent. It demonstrates tissue selectivity in the inhibition of potassium chloride-induced contractions, making it a bronchoselective calcium channel blocker . This compound has shown promising results in relaxing preconstricted airways in dogs and inhibiting airway obstruction induced by various agents in guinea pigs .
Vorbereitungsmethoden
The synthesis of RWJ-22108 involves the preparation of N-benzyl-N-methylaminoethyl 9-(2-chloro-6-fluorophenyl)-2,3,4,5,6,9-hexahydro-7-methyl-1,1-dioxothiacyclohepteno-[3,2-b]pyridine-8-carboxylate . The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a cyclic sulfone dihydropyridine.
Aromatic substitution: Aromatic substitution is performed to introduce the 2-chloro-6-fluorophenyl group, which enhances the bronchoselective properties of the compound.
Esterification: The ester side chain, N-benzyl-N-methylaminoethyl, is introduced to maximize in vivo activity.
Analyse Chemischer Reaktionen
RWJ-22108 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, jedoch sind detaillierte Informationen begrenzt.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen verschiedene Oxidations- und Reduktionsmittel sowie spezifische Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate der Kernstruktur mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
RWJ-22108 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Aktivität von Kalziumkanalblockern und die Gewebespezifität zu untersuchen.
Biologie: Die Verbindung wird auf ihre Wirkung auf die glatte Atemwegsmuskulatur und ihre potenzielle Verwendung bei der Behandlung von Asthma untersucht.
5. Wirkmechanismus
RWJ-22108 entfaltet seine Wirkung, indem es den Kalziumeintritt in Zellen hemmt, wobei es gezielt auf Kalziumkanäle wirkt. Diese Hemmung führt zur Entspannung der glatten Atemwegsmuskulatur und zur Verhinderung der Atemwegsobstruktion . Die molekularen Zielstrukturen von RWJ-22108 umfassen spannungsabhängige Kalziumkanäle, die für die Muskelkontraktion von entscheidender Bedeutung sind. Durch die Blockierung dieser Kanäle reduziert RWJ-22108 den Kalziumeinstrom und entspannt anschließend die glatte Muskulatur .
Wirkmechanismus
RWJ-22108 exerts its effects by inhibiting calcium entry into cells, specifically targeting calcium channels. This inhibition leads to the relaxation of airway smooth muscle and the prevention of airway obstruction . The molecular targets of RWJ-22108 include voltage-dependent calcium channels, which are crucial for muscle contraction. By blocking these channels, RWJ-22108 reduces calcium influx and subsequently relaxes the smooth muscle .
Vergleich Mit ähnlichen Verbindungen
RWJ-22108 ist in seinen bronchosselektiven Eigenschaften einzigartig im Vergleich zu anderen Kalziumkanalblockern. Ähnliche Verbindungen umfassen:
Nifedipin: Ein bekannter Kalziumkanalblocker mit geringerer Gewebespezifität im Vergleich zu RWJ-22108.
Verapamil: Ein weiterer Kalziumkanalblocker mit unterschiedlichen Selektivitätsverhältnissen.
Gallopamil: Ähnlich wie Verapamil, aber mit unterschiedlichen pharmakologischen Eigenschaften.
RWJ-22108 zeichnet sich durch seine höhere Selektivität für die glatte Atemwegsmuskulatur gegenüber der glatten Gefäßmuskulatur aus, was es zu einem vielversprechenden Kandidaten für die Behandlung von Atemwegserkrankungen macht .
Eigenschaften
CAS-Nummer |
112769-37-6 |
|---|---|
Molekularformel |
C27H30ClFN2O4S |
Molekulargewicht |
533.1 g/mol |
IUPAC-Name |
2-[benzyl(methyl)amino]ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5,5-dioxo-1,4,6,7,8,9-hexahydrothiepino[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H30ClFN2O4S/c1-18-23(27(32)35-15-14-31(2)17-19-9-4-3-5-10-19)25(24-20(28)11-8-12-21(24)29)26-22(30-18)13-6-7-16-36(26,33)34/h3-5,8-12,25,30H,6-7,13-17H2,1-2H3 |
InChI-Schlüssel |
AHYGPFWAZFOLSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCCS2(=O)=O)C3=C(C=CC=C3Cl)F)C(=O)OCCN(C)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCCS2(=O)=O)C3=C(C=CC=C3Cl)F)C(=O)OCCN(C)CC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-benzyl-N-methylaminoethyl-9-(2-chloro-6-fluorophenyl)-2,3,4,5,6,9-hexahydro-7-methyl-1,1-dioxothiacyclohepteno-(3,2-b)pyridine-8-carboxylate RWJ 22108 RWJ-22108 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


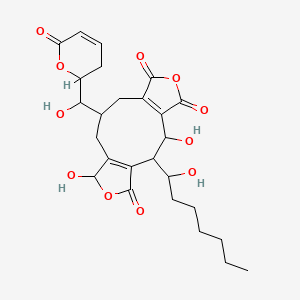

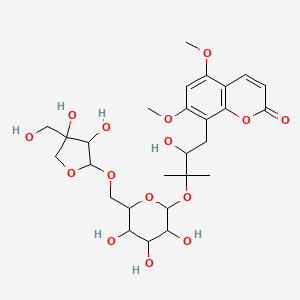
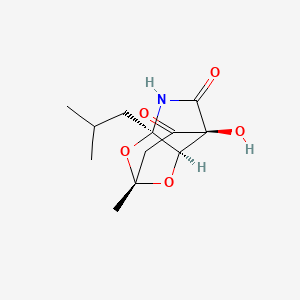
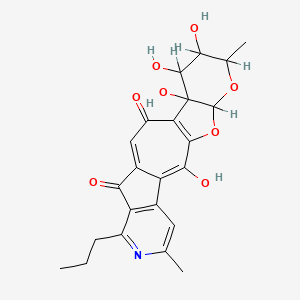

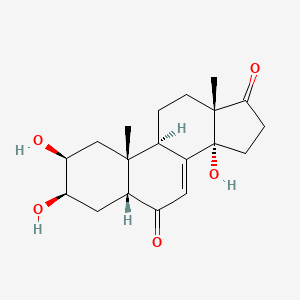
![2-Ethyl-7-Piperazin-1-Yl-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B1680264.png)




